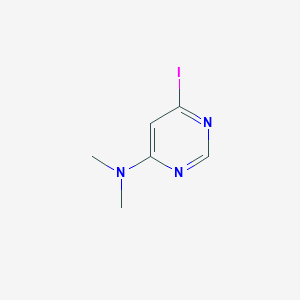6-iodo-N,N-dimethylpyrimidin-4-amine
CAS No.: 1704064-36-7
Cat. No.: VC2748897
Molecular Formula: C6H8IN3
Molecular Weight: 249.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1704064-36-7 |
|---|---|
| Molecular Formula | C6H8IN3 |
| Molecular Weight | 249.05 g/mol |
| IUPAC Name | 6-iodo-N,N-dimethylpyrimidin-4-amine |
| Standard InChI | InChI=1S/C6H8IN3/c1-10(2)6-3-5(7)8-4-9-6/h3-4H,1-2H3 |
| Standard InChI Key | PIUQMBPVDAZNKD-UHFFFAOYSA-N |
| SMILES | CN(C)C1=CC(=NC=N1)I |
| Canonical SMILES | CN(C)C1=CC(=NC=N1)I |
Introduction
Chemical Identity and Physical Properties
6-Iodo-N,N-dimethylpyrimidin-4-amine is a well-defined chemical entity with specific identifiers and physical characteristics that distinguish it in scientific databases and chemical catalogs.
Chemical Identification Parameters
The compound features several standardized identifiers used in chemical research and commerce:
| Parameter | Value |
|---|---|
| CAS Number | 1704064-36-7 |
| Molecular Formula | C6H8IN3 |
| Molecular Weight | 249.05 g/mol |
| Purity Specification | ≥95% (commercial grade) |
| IUPAC Name | 6-iodo-N,N-dimethylpyrimidin-4-amine |
This pyrimidine derivative contains three nitrogen atoms within its structure - two in the pyrimidine ring and one in the dimethylamine substituent - along with a key iodine atom that makes it valuable as a synthetic intermediate .
| Hazard Type | GHS Classification |
|---|---|
| Skin Contact | Irritation (Category 2) |
| Eye Contact | Serious eye irritation (Category 2A) |
| Respiratory System | Specific target organ toxicity - single exposure (Category 3) |
These classifications indicate that the compound can cause skin and eye irritation upon contact and may irritate the respiratory system if inhaled .
Synthetic Applications and Research Utility
6-Iodo-N,N-dimethylpyrimidin-4-amine has significant value in chemical synthesis, particularly in medicinal chemistry and materials science research.
| Reaction Type | Conditions | Applications |
|---|---|---|
| Stille Coupling | Palladium catalysis with organotin compounds | Formation of carbon-carbon bonds |
| Suzuki Coupling | Palladium catalysis with boronic acids/esters | Pyrimidine functionalization |
| Copper-mediated | Copper catalysts in DMF at elevated temperatures | Fluoroalkylation reactions |
These reaction pathways likely extend to 6-iodo-N,N-dimethylpyrimidin-4-amine due to similar reactivity profiles, making it valuable in constructing more complex molecular architectures .
Cross-Coupling Chemistry
The iodine substituent at the 6-position provides an excellent leaving group for metal-catalyzed cross-coupling reactions. The reactivity pattern observed with related iodopyrimidines suggests that 6-iodo-N,N-dimethylpyrimidin-4-amine would participate effectively in:
-
Palladium-catalyzed reactions to introduce aryl and heteroaryl substituents
-
Copper-mediated transformations for the introduction of functional groups
-
Formation of carbon-nitrogen bonds through amination reactions
These reactions enable the construction of more complex molecules, particularly those with potential biological activity or materials science applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume